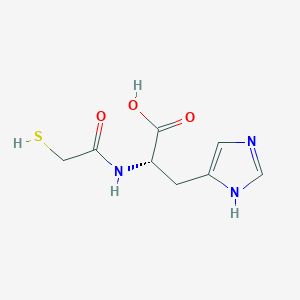

N-Mercaptoacetyl-L-histidine

Descripción

Contextualization within the Landscape of Biologically Active Peptidomimetics and Amino Acid Derivatives

The study of N-Mercaptoacetyl-L-histidine falls at the intersection of peptidomimetic and amino acid derivative research. Peptides, which are short chains of amino acids, are crucial biological regulators and have been explored for a wide range of therapeutic applications. oup.com However, natural peptides often suffer from limitations such as low stability in the body and high conformational flexibility, which can hinder their effectiveness. researchgate.net

To overcome these drawbacks, scientists develop peptidomimetics , which are small molecules designed to mimic the structure and function of natural peptides. researchgate.net These modifications can enhance stability and biological activity. researchgate.netnih.gov Similarly, amino acid derivatives are created by modifying the basic structure of amino acids. amerigoscientific.com These alterations can lead to compounds with improved properties, such as better solubility or enhanced biological activity, making them valuable in drug discovery and development. frontiersin.orgenamine.netnih.gov The introduction of amino acids into other molecules can improve performance and reduce adverse effects. frontiersin.org

This compound can be classified as a modified amino acid derivative of L-histidine. ontosight.ai It is also considered a peptide, highlighting its dual nature. targetmol.com This unique classification underscores its potential to bridge the gap between traditional peptide-based research and the development of novel amino acid-based therapeutic agents.

Significance of Sulfhydryl and Imidazole (B134444) Functionalities in Biological Systems

The biological potential of this compound is largely attributed to its two key functional groups: the sulfhydryl group and the imidazole ring.

The sulfhydryl group (-SH) , also known as a thiol group, is a sulfur atom bonded to a hydrogen atom. ontosight.aicreative-proteomics.com This group is a crucial component of the amino acid cysteine and is involved in a multitude of biological processes. fiveable.mefiveable.me Key functions of the sulfhydryl group include:

Protein Structure: Sulfhydryl groups can form disulfide bonds, which are covalent linkages that stabilize the three-dimensional structure of proteins. ontosight.aifiveable.me

Enzyme Activity: The catalytic activity of certain enzymes relies on the presence of sulfhydryl groups. ontosight.ai

Antioxidant Defense: Thiols, particularly in the antioxidant glutathione, play a vital role in protecting cells from oxidative damage by neutralizing harmful free radicals. ontosight.aifiveable.me

Redox Reactions: Sulfhydryl groups can act as reducing agents, donating electrons in essential cellular processes. fiveable.me

Detoxification: These groups are important for neutralizing foreign organic compounds. nih.gov

The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms. fiveable.me It is the defining feature of the amino acid histidine and is integral to many biological functions. wikipedia.org The significance of the imidazole group includes:

Catalysis: The imidazole group can act as both an acid and a base, making it a key component in the active sites of many enzymes where it facilitates chemical reactions. nih.govnih.gov

Metal Ion Coordination: The nitrogen atoms in the imidazole ring can bind to metal ions, a property that is essential for the function of proteins like hemoglobin. wikipedia.orgnih.gov

Buffering: With a pKa around 7, the imidazole ring is an effective buffer in biological systems, helping to maintain a stable pH. fiveable.me

Molecular Recognition: The electron-rich nature of the imidazole ring allows it to interact with various receptors and enzymes, leading to a wide range of biological activities. tsijournals.comnih.gov

The combination of a sulfhydryl group and an imidazole ring in this compound suggests its potential to participate in a variety of biological processes, including metal chelation, antioxidant activity, and enzymatic interactions.

Overview of this compound as a Compound for Academic Investigation

This compound has been a subject of interest in biochemical and medical research. ontosight.ai Studies have explored its potential therapeutic applications, particularly in the context of heavy metal detoxification and as an antioxidant. ontosight.ai Its ability to chelate metals and scavenge free radicals suggests it may offer protective effects against certain types of toxicity and oxidative stress. ontosight.ai

Research has also investigated its role in mitigating the harmful effects of heavy metals in the body, pointing to potential applications in treating conditions related to metal poisoning. ontosight.ai The synthesis and characterization of related compounds, such as those involving L-histidine capped nanoparticles and copper complexes of histidine-containing oligopeptides, further highlight the academic interest in the chemical properties and potential applications of histidine derivatives. researchgate.netiaea.orgresearchgate.net

While detailed clinical studies are not widely published, the existing research provides a foundation for further investigation into the efficacy, safety, and mechanisms of action of this compound. ontosight.ai Its unique chemical structure, combining the key functionalities of a sulfhydryl group and an imidazole ring, continues to make it a compelling molecule for academic exploration in the field of chemical biology.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

62404-82-4 |

|---|---|

Fórmula molecular |

C8H11N3O3S |

Peso molecular |

229.26 g/mol |

Nombre IUPAC |

(2S)-3-(1H-imidazol-5-yl)-2-[(2-sulfanylacetyl)amino]propanoic acid |

InChI |

InChI=1S/C8H11N3O3S/c12-7(3-15)11-6(8(13)14)1-5-2-9-4-10-5/h2,4,6,15H,1,3H2,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1 |

Clave InChI |

CSHODVSRCYFEOH-LURJTMIESA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CS |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CS |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CS |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-Mercaptoacetyl-L-histidine; SA-120; SA 120; SA120; L-Histidine, N-(mercaptoacetyl)-; |

Origen del producto |

United States |

Synthetic Methodologies and Chemoenzymatic Production of N Mercaptoacetyl L Histidine

Chemical Synthesis Approaches for N-Mercaptoacetyl-L-histidine

The cornerstone of synthesizing this compound is the formation of an amide linkage between the amino group of L-histidine and the carboxyl group of mercaptoacetic acid. This reaction is central to peptide synthesis and has been extensively studied.

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction that forms a stable ammonium-carboxylate salt. nih.gov Therefore, the carboxylic acid component must first be "activated" to make it more electrophilic. fishersci.co.uk

Several strategies exist for this activation, broadly categorized as follows:

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride or bromide. The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride. fishersci.co.uk Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this conversion.

Use of Carbodiimides: Carbodiimides are widely used coupling reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by the amine to form the amide bond. Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.uk To minimize side reactions and reduce the risk of racemization, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included. fishersci.co.uknih.gov

Phosphonium and Uronium Salt Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ, leading to high yields and short reaction times. fishersci.co.uk

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, NHS | Widely applicable, cost-effective. fishersci.co.uk |

| Phosphonium Salts | PyBOP, PyAOP | - | High efficiency, low racemization. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | DIEA, TEA (Base) | Fast reaction times, high yields. fishersci.co.uk |

| Acyl Halide Formers | SOCl₂, (COCl)₂ | - | Generates highly reactive species. fishersci.co.uk |

A significant challenge in the synthesis is the presence of the thiol (-SH) group in mercaptoacetic acid. Thiols are nucleophilic and susceptible to oxidation, which can lead to the formation of disulfides and other side products. To prevent these unwanted reactions, the thiol group must be protected during the amide coupling step.

Common thiol protecting groups include:

Acetyl (Ac): The thiol is protected as a thioester. S-acetylmercaptoacetic acid is a common starting material. The acetyl group can be removed under basic conditions, for example, with sodium hydroxide (B78521) or ammonia (B1221849) in methanol.

Trityl (Trt): This bulky group provides robust protection and is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). nih.gov

Benzyl (B1604629) (Bn): A stable protecting group that is removed by sodium in liquid ammonia or by catalytic hydrogenolysis.

The general synthetic sequence involves:

Protection of the thiol group of mercaptoacetic acid (e.g., as S-acetylmercaptoacetic acid).

Activation of the carboxyl group of the S-protected mercaptoacetic acid using a suitable coupling reagent.

Reaction with L-histidine (which may also have its carboxyl and imidazole (B134444) groups protected) to form the amide bond.

Deprotection of the thiol group and any other protecting groups to yield the final product, this compound.

Precursor Chemistry and Stereochemical Considerations in Synthesis

The primary precursors for the synthesis are L-histidine and mercaptoacetic acid. The stereochemistry of L-histidine must be preserved throughout the reaction sequence. The α-carbon of amino acids is susceptible to epimerization (loss of stereochemical purity) under certain conditions, particularly during the carboxyl group activation step. nih.gov

Histidine presents a particular challenge due to its imidazole side chain. The imidazole ring contains two nitrogen atoms (N-1 or Nτ, and N-3 or Nπ) that are also nucleophilic and can participate in side reactions. nih.gov Furthermore, the C-terminal histidine is known to be highly prone to racemization during peptide synthesis. nih.gov

To manage these issues, a protecting group strategy is essential:

α-Amino Group: This is the reactive site for amide bond formation and is generally left unprotected, unless it is the C-terminal residue in a larger peptide synthesis.

Carboxyl Group: The carboxyl group of L-histidine is often protected as an ester (e.g., methyl or benzyl ester) to prevent it from reacting and to improve solubility. nih.govgovst.edu

Imidazole Ring: To prevent side reactions, the imidazole ring is frequently protected. The trityl (Trt) and tert-butyloxycarbonyl (Boc) groups are commonly used for this purpose. nih.gov The choice of protecting group can also direct alkylation or other modifications to a specific nitrogen (N-1 vs. N-3) of the ring. nih.gov

The use of coupling reagents known to suppress racemization, such as those combined with HOBt or its derivatives, is critical when working with histidine. nih.gov

Coordination Chemistry and Metallobiomolecular Interactions of N Mercaptoacetyl L Histidine

Spectroscopic Characterization of Metal-N-Mercaptoacetyl-L-histidine Complexes

Electronic Absorption and Circular Dichroism (CD) Spectroscopy Investigations

Electronic absorption (UV-Vis) and circular dichroism (CD) spectroscopy are powerful techniques for probing the coordination environment of metal ions complexed with chiral ligands like N-Mercaptoacetyl-L-histidine (NMAH). The absorption of ultraviolet or visible light promotes electrons from lower to higher energy d-orbitals in the metal center (d-d transitions) or involves electron transfer between the ligand and the metal (charge-transfer transitions). The energy and intensity of these transitions are highly sensitive to the identity of the donor atoms, the coordination number, and the geometry of the complex.

For complexes of NMAH with transition metals such as copper(II), nickel(II), and cobalt(II), the UV-Vis spectrum is typically characterized by relatively weak d-d absorption bands in the visible region. The position of these bands (λmax) reflects the ligand field strength of the coordinating groups. The imidazole (B134444) nitrogen, amide group, and thiol sulfur of NMAH provide a mixed-donor environment. The coordination of the imidazole and deprotonated amide nitrogen atoms to Cu(II), for instance, results in a ligand field that gives rise to d-d transitions typically observed between 500 and 700 nm. The introduction of the soft thiol donor is expected to induce intense ligand-to-metal charge transfer (LMCT) bands, specifically S(σ)→Cu(II) transitions, which often appear in the near-UV or visible region (300-500 nm) and can be significantly more intense than the d-d bands.

| Complex/System | λmax (nm) | ε (M-1cm-1) | CD Extrema (nm) (Δε) | Reference |

|---|---|---|---|---|

| Bleomycin-A2-Cu(II) Complex | 595 | 120 | 555 (+1.21), 665 (-0.61) | scispace.com |

| Glycyl-L-histidine-Cu(II) | 602 | 60 | 565 (+0.12), 670 (-0.08) | scispace.com |

| Glycylglycyl-L-histidine-Cu(II) | 525 | 110 | 490 (+0.91), 580 (-0.40) | scispace.com |

| (NiII(L1))2- (Bisamidate-Bisthiolate) | ~485, ~560 | Not specified | Not specified | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with unpaired electrons, such as complexes of NMAH with paramagnetic metal ions like Cu(II), Mn(II), Co(II), and Ni(II). esr.huillinois.edu The technique provides detailed information about the electronic structure of the metal center and the nature of the metal-ligand bonding. illinois.edu

For a Cu(II) (d⁹) complex of NMAH, the EPR spectrum is characterized by g-values and hyperfine coupling constants (A-values) arising from the interaction of the unpaired electron with the nuclear spin of the copper atom (⁶³Cu and ⁶⁵Cu, both I = 3/2). In frozen solutions, the spectrum typically shows axial or rhombic symmetry, allowing for the determination of g-values parallel (g∥) and perpendicular (g⊥) to the principal axis of the complex. nih.gov

The magnitude of the g-values and the copper hyperfine coupling constant (A∥) are diagnostic of the coordination geometry and the donor atoms. For Cu(II) complexes, a g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for square-planar or square-pyramidal geometries. The value of g∥ generally decreases, and A∥ increases as the ligand field becomes stronger. The nature of the donor atoms significantly influences these parameters; coordination to nitrogen donors typically results in g∥ values around 2.2-2.3 and A∥ values in the range of 150-200 x 10⁻⁴ cm⁻¹. scispace.com The introduction of a sulfur donor from the mercaptoacetyl group is expected to increase the covalency of the metal-ligand bond, leading to a decrease in both g∥ and A∥ values. Furthermore, superhyperfine coupling from the nuclear spins of the coordinating nitrogen atoms (¹⁴N, I = 1) can sometimes be resolved in the g⊥ region, providing direct evidence of nitrogen coordination. nih.gov

| Complex | g∥ | g⊥ | A∥ (x 10-4 cm-1) | Coordination Environment | Reference |

|---|---|---|---|---|---|

| (1:2) Cu(II)-L-Histidine (77 K) | 2.237 | 2.045 (avg) | 184.8 | Distorted Square-Pyramidal | nih.gov |

| Bleomycin-Cu(II) | 2.211 | 2.055 | 178 | Square-Pyramidal | scispace.com |

| Cu(II) Complex with N-mercaptoacetyl-DL-histidyl-DL-histidine | 2.19 | 2.06 | 180 | Square-Pyramidal | scispace.com |

Computational Chemistry Approaches to Metal-Ligand Interactions

Density Functional Theory (DFT) Calculations of Complex Structures

Density Functional Theory (DFT) has become a standard computational tool for investigating the coordination chemistry of ligands like NMAH. mdpi.com DFT calculations allow for the accurate prediction of the geometric and electronic structures of metal complexes, providing insights that are complementary to experimental data. nih.gov By modeling the complex in the gas phase or with implicit or explicit solvent models, researchers can determine the most stable coordination modes.

For a ligand like NMAH, which possesses multiple potential donor sites (thiol sulfur, amide nitrogen/oxygen, two imidazole nitrogens, and carboxylate oxygen), DFT can be used to evaluate the relative energies of different isomeric structures. This helps to identify the preferred binding mode (e.g., bidentate vs. tridentate coordination) and the specific atoms involved in coordinating the metal ion. Geometry optimization calculations yield key structural parameters, including metal-ligand bond lengths and angles, which can be compared with data from X-ray crystallography of related compounds. nih.govresearchgate.net

Furthermore, DFT calculations can provide information on the electronic properties of the complex. Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and the nature of the metal-ligand bonds. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies, which helps in the assignment of the bands observed in experimental UV-Vis spectra. These theoretical investigations provide a molecular-level understanding of the factors governing the stability and reactivity of NMAH-metal complexes. mdpi.com

| Complex Type | Metal-Donor Bond | Calculated Bond Length (Å) | Computational Method | Reference |

|---|---|---|---|---|

| [M(His)2] (M=Ni, Cu, Zn) | M-N (imidazole) | ~2.0 - 2.2 | B3LYP-D3(BJ)/def2-TZVP | mdpi.com |

| [M(His)2] (M=Ni, Cu, Zn) | M-N (amino) | ~2.1 - 2.3 | B3LYP-D3(BJ)/def2-TZVP | mdpi.com |

| [M(His)2] (M=Ni, Cu, Zn) | M-O (carboxylate) | ~2.0 - 2.2 | B3LYP-D3(BJ)/def2-TZVP | mdpi.com |

| NiIIN2S2 Bisamidate Complex | Ni-S | ~2.20 | Hybrid-DFT | nih.gov |

Molecular Dynamics Simulations of Metal-Bound Conformers

While DFT calculations provide static pictures of minimum-energy structures, Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of NMAH-metal complexes in a solution environment over time. nih.gov MD simulations solve Newton's equations of motion for a system comprising the complex, solvent molecules, and ions, allowing for the study of conformational flexibility, solvent effects, and the stability of different coordination geometries. cardiff.ac.uk

MD simulations are particularly valuable for studying how the complex interacts with its environment. They can reveal the structure of the solvation shell around the complex and identify persistent hydrogen bonds between the ligand and water molecules. For flexible ligands like NMAH, simulations can capture transitions between different conformational states, providing a more complete picture of the species present in solution. nih.gov Advanced techniques, such as binding free energy calculations (e.g., MM-GBSA), can also be used to estimate the affinity of the ligand for the metal ion. researcher.life

| Parameter | Description | Information Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given conformation and a reference structure. | Assesses the structural stability and convergence of the simulation. A stable RMSD indicates the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position over the course of the simulation. | Identifies flexible and rigid regions of the molecule. High RMSF values indicate greater mobility. cardiff.ac.uk |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point (e.g., the metal ion). | Characterizes the structure of the solvation shell and identifies the average distance of solvent molecules or donor atoms from the metal. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds (intramolecular or with solvent) over time. | Elucidates the role of hydrogen bonding in stabilizing the complex's conformation and mediating its interaction with the solvent. nih.gov |

Biochemical and Cellular Research Applications of N Mercaptoacetyl L Histidine

Utilization as a Biochemical Probe in Enzymatic Assays

While specific, widespread use of N-Mercaptoacetyl-L-histidine as a standard biochemical probe in routine enzymatic assays is not extensively documented in publicly available research, its structural features suggest potential utility in specific contexts. The presence of a free thiol group from the mercaptoacetyl moiety, combined with the imidazole (B134444) side chain of histidine, makes it a candidate for investigating enzymes whose activities are sensitive to or dependent on interactions with such functional groups.

Role in the Study of Protein-Ligand Interactions and Enzyme Active Sites

The unique combination of a thiol group and an imidazole ring in this compound makes it a valuable ligand for studying protein-ligand interactions, particularly with metalloproteins. The sulfhydryl and imidazole functionalities can act as coordinating ligands for various metal ions, allowing researchers to probe the metal-binding sites of proteins.

One notable application is in the study of copper-binding proteins. Research has shown that this compound coordinates with copper(I) ions through both its sulfhydryl sulfur and imidazole nitrogen atoms. researchgate.net This dual coordination provides a stable complex that can be studied to understand the binding environment of copper in proteins. By analyzing the spectroscopic and binding properties of the this compound-Cu(I) complex, researchers can gain insights into the coordination geometry and the nature of the ligands in the native protein's active site.

The table below summarizes the key functional groups of this compound involved in protein interactions.

| Functional Group | Role in Protein-Ligand Interactions |

| Thiol (-SH) | - Coordination with soft metal ions (e.g., Cu(I), Zn(II), Co(II)).- Potential for disulfide bond formation with cysteine residues. |

| Imidazole Ring | - Coordination with a variety of metal ions.- Hydrogen bonding with amino acid residues in the active site. |

| Amide Bond | - Can participate in hydrogen bonding networks within the binding pocket. |

| Carboxylate Group | - Can form salt bridges or hydrogen bonds with basic amino acid residues. |

Application in Bioinorganic Chemistry as a Model Ligand for Metalloproteins

This compound has proven to be a particularly useful model ligand in the field of bioinorganic chemistry, where researchers aim to synthesize and characterize small molecule complexes that mimic the active sites of metalloproteins. These model complexes provide a simplified system to study the spectroscopic, electronic, and reactivity properties of the metal center, which can be difficult to probe directly in the complex protein environment.

A significant example is its use in modeling the active sites of "blue" copper proteins and other metalloenzymes. Spectroscopic studies of the cobalt(II) complex of this compound have been conducted to understand the coordination environment of Co(II) when it is substituted for the native metal ion (often zinc or copper) in these proteins. researchgate.net The ligand field parameters of the Co(II)-N-Mercaptoacetyl-L-histidine complex have been compared with those of Co(II)-substituted "blue" copper proteins, providing valuable insights into the geometry and electronic structure of the metal-binding site in the native protein. researchgate.net

The following table presents a comparison of the ligand field parameters for the Co(II) complex of this compound and a related compound, as well as Co(II)-substituted "blue" copper proteins.

| Compound/Protein | Ligand Field Parameter (Δt, cm⁻¹) | Racah Parameter (B, cm⁻¹) |

| Co(II) complex of this compound | 4110 | 756 |

| Co(II) complex of 3-Mercaptopropionyl-L-histidine | 4120 | 724 |

| Co(II)-substituted "blue" copper proteins | 4900 | 730 |

Data sourced from a study on the electronic properties of sulfhydryl- and imidazole-containing peptide-Co(II) complexes. researchgate.net

This data demonstrates that this compound can create a coordination environment around a Co(II) ion that spectrally resembles that found in certain metalloproteins, making it an excellent model for studying these complex biological systems.

Exploration as a Precursor for Advanced Chemical Biology Tools

The chemical structure of this compound, with its reactive thiol and versatile imidazole groups, makes it an attractive starting point for the synthesis of more complex and specialized chemical biology tools. While extensive research detailing a wide array of such applications is not yet prevalent, the potential for its use as a precursor is significant.

The free thiol group is particularly amenable to a variety of chemical modifications. It can be used as a handle for the attachment of reporter molecules such as fluorophores, biotin, or photoaffinity labels. Such derivatives could be used to:

Visualize and track the localization of target proteins within cells. By attaching a fluorescent dye to the thiol group, researchers could create a probe that binds to a specific metalloprotein and allows for its imaging using fluorescence microscopy.

Isolate and identify binding partners of a target protein. A biotinylated derivative of this compound could be used in affinity purification experiments to pull down the target protein along with its interacting partners.

Map the binding site of a protein. A derivative containing a photo-crosslinking group could be used to covalently link the molecule to its binding site upon exposure to UV light, allowing for the identification of the specific amino acid residues involved in the interaction.

Furthermore, the imidazole ring can also be a site for chemical modification, although this is generally less straightforward than modifying the thiol group. The development of synthetic methodologies to selectively modify the imidazole ring could further expand the utility of this compound as a precursor for sophisticated chemical biology probes.

Future Directions and Emerging Research Avenues for N Mercaptoacetyl L Histidine

Development of Novel N-Mercaptoacetyl-L-histidine Derivatives for Enhanced Specificity

The core structure of this compound presents a versatile scaffold for the synthesis of novel derivatives with tailored properties. Future research will focus on modifying the mercaptoacetyl and histidine moieties to enhance binding affinity and specificity for particular biological targets. The imidazole (B134444) ring of histidine is a key site for modification, as its protonation state and ability to coordinate with metal ions are critical to its biological activity. mdpi.com Synthetic strategies are being developed for the regioselective modification of the histidine imidazole ring, which will allow for the precise tuning of the electronic and steric properties of this compound derivatives. nih.gov

Furthermore, the thiol group of the mercaptoacetyl portion offers a reactive handle for conjugation to other molecules, including targeting ligands or imaging agents. This could lead to the development of theranostic agents that combine therapeutic action with diagnostic capabilities. The synthesis of a diverse library of this compound derivatives will be crucial for systematically exploring structure-activity relationships and identifying lead compounds with improved efficacy and reduced off-target effects.

Integration with Fragment-Based Drug Discovery Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel drug candidates. This methodology relies on screening small, low-molecular-weight compounds (fragments) that bind to a biological target, and then growing or linking these fragments to create more potent leads. The relatively small size and specific functional groups of this compound make it an ideal candidate for inclusion in fragment libraries.

Future efforts will likely involve the use of biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to screen this compound and its derivatives against a wide range of protein targets. The identification of binding "hotspots" will provide valuable insights for the rational design of more potent and selective inhibitors. The integration of this compound into FBDD campaigns could accelerate the discovery of new therapeutics for a variety of diseases.

Advanced Computational Modeling for Rational Design of Bioactive Molecules

Computational modeling plays an increasingly important role in modern drug discovery. In the context of this compound, advanced computational techniques can be employed to predict its binding modes with various protein targets and to guide the design of novel derivatives with enhanced affinity and specificity. Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between this compound and its binding partners at the atomic level.

These computational approaches can also be used to predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives, allowing for the early identification of candidates with favorable drug-like properties. The synergy between computational modeling and experimental validation will be essential for the efficient and rational design of the next generation of this compound-based bioactive molecules.

Exploration in New Enzymatic Systems and Biological Pathways

The unique chemical properties of this compound, particularly its metal-binding and redox-active thiol group, suggest that it may interact with a variety of enzymatic systems and biological pathways that have yet to be explored. L-histidine itself is a crucial component in the active sites of many enzymes, where it participates in catalysis and metal ion coordination. wikipedia.org Future research will aim to identify novel protein targets of this compound and to elucidate its mechanism of action in different biological contexts.

This exploration may uncover new therapeutic applications for this compound in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. A deeper understanding of its biological targets will be critical for advancing this compound and its derivatives toward clinical development.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The versatile properties of this compound also open up exciting opportunities for interdisciplinary research at the intersection of chemistry, biology, and materials science. The ability of the histidine moiety to coordinate with a wide range of metal ions can be harnessed for the development of novel biomaterials with tailored properties. mdpi.com For example, this compound could be incorporated into hydrogels or other polymer scaffolds to create materials with controlled release of therapeutic agents or with specific catalytic activities. researchgate.net

Furthermore, the antioxidant properties of the mercaptoacetyl group could be exploited in the design of biocompatible materials that protect against oxidative stress. chinaaminoacid.com Collaborative efforts between chemists, biologists, and materials scientists will be key to realizing the full potential of this compound in these emerging areas of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.